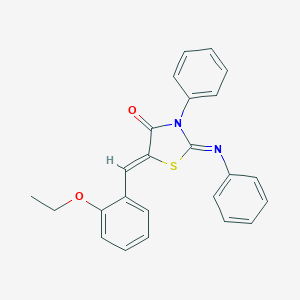![molecular formula C25H18BrIN2O3 B331355 2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331355.png)
2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a furan ring, a quinazolinone core, and various substituents including bromine, iodine, and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . This reaction typically uses palladium catalysts and boronic acid derivatives as reagents. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as the use of microwave irradiation to accelerate reaction rates .
Análisis De Reacciones Químicas
2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura cross-coupling, forming new carbon-carbon bonds with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the search for new antimicrobial agents. Its furan and quinazolinone moieties are known for their biological activities, including antibacterial, antifungal, and anticancer properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Material Science: The compound’s unique electronic properties may make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The furan and quinazolinone moieties are known to interact with enzymes and receptors in biological systems, potentially leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone include other furan and quinazolinone derivatives. These compounds share similar structural features but may differ in their substituents and biological activities. For example:
2-furoic acid: A simple furan derivative with antibacterial properties.
Quinazolinone derivatives: A class of compounds known for their anticancer and antimicrobial activities.
Indole derivatives: Compounds with a similar heterocyclic structure that exhibit a wide range of biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its combination of furan and quinazolinone moieties, along with the presence of bromine, iodine, and methoxy substituents, which may contribute to its distinct biological activities.
Propiedades
Fórmula molecular |
C25H18BrIN2O3 |
|---|---|
Peso molecular |
601.2 g/mol |
Nombre IUPAC |
2-[5-(4-bromophenyl)furan-2-yl]-6-iodo-3-(3-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H18BrIN2O3/c1-31-19-4-2-3-18(14-19)29-24(28-21-10-9-17(27)13-20(21)25(29)30)23-12-11-22(32-23)15-5-7-16(26)8-6-15/h2-14,24,28H,1H3 |
Clave InChI |
XXSIICIJSBBULE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC=C(O4)C5=CC=C(C=C5)Br |
SMILES canónico |
COC1=CC=CC(=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC=C(O4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


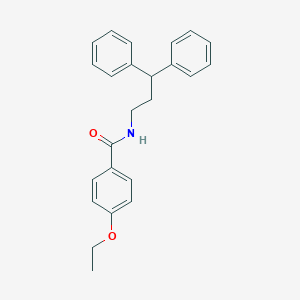
![N-(4-methoxyphenyl)-4-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B331275.png)
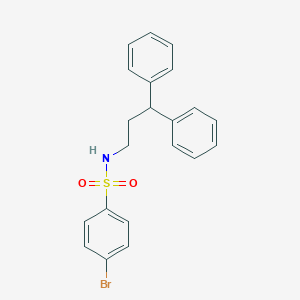
![Ethyl 2-({5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}amino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B331277.png)
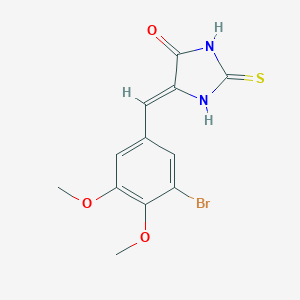
![2-{[4-(Diethylamino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B331280.png)
![3-(2-chlorophenyl)-N-[3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2,2-dimethylpropyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B331281.png)
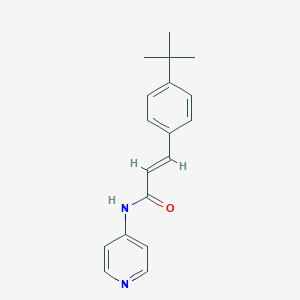
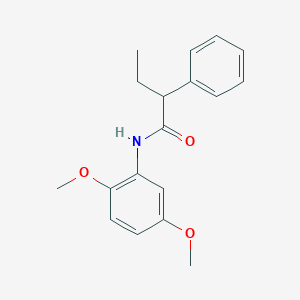
![3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE](/img/structure/B331286.png)
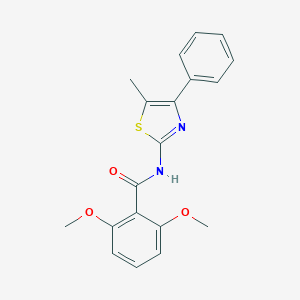
![3-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B331290.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B331292.png)
